molecular formula C6H11BrSi B1268919 3-Bromo-1-(trimethylsilyl)-1-propyne CAS No. 38002-45-8

3-Bromo-1-(trimethylsilyl)-1-propyne

Cat. No. B1268919
CAS RN: 38002-45-8
M. Wt: 191.14 g/mol
InChI Key: GAPRPFRDVCCCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds and polymers often involves the use of 1-trimethylsilyl-1-propyne as a precursor. For instance, poly(trimethylsilylpropyne) copolymers with bromobutyl side chains have been synthesized from 1-trimethylsilyl-1-propyne and 1-(4-bromobutyldimethylsilyl)-1-propyne using catalyst systems, highlighting the versatility of this compound in polymer synthesis (Ruud, Jia, & Baker, 2000). Furthermore, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles has been explored, showcasing its utility in the synthesis of functionally diverse vinylsilanes (Knockel & Normant, 1984).

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-(trimethylsilyl)-1-propyne and its derivatives influences their reactivity and physical properties. Studies on bromination and the properties of brominated polymers derived from poly[1-(trimethylsilyl)-1-propyne] shed light on how structural modifications affect material characteristics (Masalev et al., 2008).

Chemical Reactions and Properties

3-Bromo-1-(trimethylsilyl)-1-propyne participates in various chemical reactions, including electrophilic additions and coupling reactions. Its utility in synthesizing 2-substituted-4-trimethylsilylfurans through reactions with electrophiles illustrates its versatility in organic synthesis (Knockel & Normant, 1984). Additionally, the bromination of polymers based on this compound and the subsequent effects on their properties highlight the significance of chemical modifications (Polevaya et al., 2016).

Physical Properties Analysis

The physical properties of materials derived from 3-Bromo-1-(trimethylsilyl)-1-propyne, such as gas permeability and film formation, are crucial for their application in various fields. For example, the synthesis and properties of brominated poly(1-trimethylsilyl-1-propyne) demonstrate the influence of bromination on film-forming properties and thermal stability (Polevaya et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Bromo-1-(trimethylsilyl)-1-propyne, including its reactivity with electrophiles and its role in the synthesis of polymers and copolymers, are fundamental to its application in creating advanced materials. Studies on the synthesis and characterization of related copolymers provide insights into the chemical versatility and potential applications of this compound (Ruud, Jia, & Baker, 2000).

Scientific Research Applications

1. Synthesis of Organyl Selenides

Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .

Results or Outcomes: The result is the efficient and selective synthesis of these organyl selenides .

2. Synthesis of Biologically Relevant Triazoles

Methods of Application: The synthesis involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry .

Results or Outcomes: The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

3. Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with other organic compounds .

Results or Outcomes: The result is the efficient and selective synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .

4. Use as a Protecting Group

Methods of Application

These protecting groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed with the hydroxyl group intact .

Results or Outcomes: The use of trimethylsilyl as a protecting group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .

5. Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with other organic compounds .

Results or Outcomes: The result is the efficient and selective synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .

6. Use as a Leaving Group

Methods of Application

These leaving groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed .

Results or Outcomes: The use of trimethylsilyl as a leaving group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling 3-Bromo-1-(trimethylsilyl)-1-propyne. It should be stored in a tightly capped bottle and is stable in air .

Future Directions

The use of 3-Bromo-1-(trimethylsilyl)-1-propyne in the synthesis of functionalized vinylsilanes suggests potential applications in the development of new synthetic methods . Additionally, the use of trimethylsilyl as a protecting group in organic synthesis indicates its potential utility in the synthesis of complex organic molecules .

properties

IUPAC Name

3-bromoprop-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPRPFRDVCCCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349040
Record name 3-Bromo-1-(trimethylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(trimethylsilyl)-1-propyne

CAS RN

38002-45-8
Record name (3-Bromo-1-propyn-1-yl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(trimethylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(trimethylsilyl)-1-propyne
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(trimethylsilyl)-1-propyne
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-(trimethylsilyl)-1-propyne
Reactant of Route 4
3-Bromo-1-(trimethylsilyl)-1-propyne
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(trimethylsilyl)-1-propyne
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-(trimethylsilyl)-1-propyne

Citations

For This Compound
150
Citations
YJ Kim, HK Kim, JH Lee, ZN Zheng, SW Lee - Inorganica Chimica Acta, 2013 - Elsevier
Facile oxidative additions of various propargyl halides to [Pd(CH 2 CHPh)(PR 3 ) 2 ], which could be generated in situ from trans-[PdEt 2 (PR 3 ) 2 ] (PR 3 PMe 3 , PEt 3 , PMe 2 Ph) and …
Number of citations: 7 www.sciencedirect.com
제갈영순, 진성호, 박종욱, 임권택 - 한국공업화학회연구논문초록집, 2021 - cheric.org
The ionic polyacetylenes prepared from catalyst-free spontaneous polymerization of ethynylpyridines have been used as a material candidates for light-emitting diodes, fluorescence …
Number of citations: 2 www.cheric.org
PH Lee, H Kim, K Lee - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
Reactions of organogallium reagents generated from propargyl bromides having substituents at the γ‐position and gallium in the presence of 5 mol % of indium with aldehydes and …
Number of citations: 40 onlinelibrary.wiley.com
PE Sum, L Weiler - Canadian Journal of Chemistry, 1978 - cdnsciencepub.com
… 3-bromo-1-trimethylsilyl-1-propyne (9) as outlined … alkylated with 3-bromo-1-trimethylsilyl-1-propyne … with 0.98 g (0.0052 mol) of 3-bromo-1-trimethylsilyl-1-propyne …
Number of citations: 24 cdnsciencepub.com
Z Li-Jun, MO Xue-Sheng, H Yao-Zeng - Journal of organometallic chemistry, 1994 - Elsevier
… The reaction of 3-bromo-1-trimethylsilyl-1-propyne (4d) with tributylstibine also gave acetylenic stibonium bromide (6d), but the major product of the reaction of its corresponding …
Number of citations: 3 www.sciencedirect.com
G Oba, G Moreira, G Manuel, M Koenig - Journal of organometallic …, 2002 - Elsevier
… The enyne 7 was prepared by the successive addition of 3-bromo-1-trimethylsilyl-1-propyne and allyl magnesium bromide on diphenyldichlorosilane (Scheme 3). The desired product, …
Number of citations: 11 www.sciencedirect.com
Y Shen, Q Liao - Journal of organometallic chemistry, 1988 - Elsevier
The reaction of 3-(trimethylsilyl)-2-propynylidenetriphenylarsorane, generated in situ from the corresponding arsonium salt and n-butyllithium, with ketones gave terminal trimethylsilyl …
Number of citations: 3 www.sciencedirect.com
S Kotha, E Brahmachary - Journal of organometallic chemistry, 2004 - Elsevier
… In this regard, the reaction of propargyl bromide or 3-bromo-1-trimethylsilyl-1-propyne [10] with compound 5 in presence of K 2 CO 3 and tetrabutylammonium hydrogen sulphate (…
Number of citations: 17 www.sciencedirect.com
P Wanat, S Walczak, BA Wojtczak… - Organic …, 2015 - ACS Publications
The synthesis and reactivity of a novel class of clickable nucleotide analogues containing a C-phosphonate subunit that has an alkyne group at the terminal position of the …
Number of citations: 38 pubs.acs.org
H Nie, C Zhang, Y Liu, A He - Macromolecules, 2016 - ACS Publications
In this paper, Janus hybrid particles with rubber brushes have been first fabricated by successively grafting polybutadiene chains onto polydivinylbenzene (PDVB) side and …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.